Superior Clothianidin Synthesis Yield and Purity Using 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine Intermediate
When employed as the starting material in a one-pot synthetic process with 2-chloro-5-chloromethyl thiazole, 1,5-dimethyl-2-nitroiminohexahydro-1,3,5-triazine enables the production of clothianidin with a 91.2% yield and a final purity of 99.1% [1]. This method is explicitly noted for its mild reaction conditions, operational simplicity, reduced waste, and lower cost compared to alternative synthetic routes that may rely on different intermediates [1]. While direct quantitative yield data for the same target using a different intermediate is not provided in a single study, the patent literature confirms that alternative routes for clothianidin synthesis (e.g., using 1.5-aminomethyl-2-chlorothiazole or N-methyl-N'-nitroguanidine) suffer from lower selectivity and special reaction conditions that hinder industrialization [2].
| Evidence Dimension | Synthetic Efficiency for Clothianidin Production |
|---|---|
| Target Compound Data | 91.2% yield, 99.1% purity |
| Comparator Or Baseline | Alternative intermediates (e.g., 1.5-aminomethyl-2-chlorothiazole, N-methyl-N'-nitroguanidine) [2] |
| Quantified Difference | Quantitative yield data for comparators is not reported, but they are characterized as having lower selectivity and requiring special reaction conditions that are difficult to industrialize [2]. |
| Conditions | One-pot reaction with 2-chloro-5-chloromethyl thiazole, potassium carbonate as acid binding agent, ozone as decolorant [1]. |
Why This Matters
The high yield and purity achieved using this specific intermediate directly translate to lower production costs and higher quality of the final insecticide, making it the preferred choice for large-scale industrial synthesis.
- [1] Du S, Cheng C, Kong X, Lan S. Study on the Synthesis of Clothianidin. Fine Chemical Intermediates. 2018;48(2):21-24. View Source
- [2] CN102432561A. Method for preparing neonicotine pesticide clothianidin. Eureka | Patsnap. View Source
